1-tert-Butyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide
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Overview
Description
1-tert-Butyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the tert-butyl and methylsulfanyl groups in its structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of tert-butylamine, methyl iodide, and a suitable thiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then subjected to various purification steps to isolate the desired product. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
1-tert-Butyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The presence of the methylsulfanyl group allows for the formation of covalent bonds with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-3-methylimidazolium iodide
- 1-tert-Butyl-2-(methylsulfanyl)imidazolium iodide
- 1-tert-Butyl-3-methyl-2,3-dihydroimidazolium iodide
Uniqueness
1-tert-Butyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of both the tert-butyl and methylsulfanyl groups. These groups impart distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61640-39-9 |
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Molecular Formula |
C9H19IN2S |
Molecular Weight |
314.23 g/mol |
IUPAC Name |
1-tert-butyl-3-methyl-2-methylsulfanyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H18N2S.HI/c1-9(2,3)11-7-6-10(4)8(11)12-5;/h6-8H,1-5H3;1H |
InChI Key |
QEQONKXATJEHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH+]1C=CN(C1SC)C.[I-] |
Origin of Product |
United States |
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